molecular formula C16H14N2O4S B12196541 Methyl 4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Methyl 4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B12196541
M. Wt: 330.4 g/mol
InChI Key: WAQUXPJQQQNVKP-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4, a methyl ester at position 5, and an amide-linked 3-methylbenzofuran moiety at position 2. This compound is structurally tailored for applications in medicinal chemistry or agrochemicals, given the prevalence of thiazole and benzofuran motifs in bioactive molecules .

Properties

Molecular Formula

C16H14N2O4S

Molecular Weight

330.4 g/mol

IUPAC Name

methyl 4-methyl-2-[(3-methyl-1-benzofuran-2-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C16H14N2O4S/c1-8-10-6-4-5-7-11(10)22-12(8)14(19)18-16-17-9(2)13(23-16)15(20)21-3/h4-7H,1-3H3,(H,17,18,19)

InChI Key

WAQUXPJQQQNVKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=NC(=C(S3)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Key Reaction Pathways

The thiazole core, methyl 4-methyl-2-amino-1,3-thiazole-5-carboxylate , is synthesized via cyclization reactions involving thiourea derivatives. Two primary methods are documented:

Method A: Acetoacetate and Bromination

  • Starting Material : Acetoacetate (e.g., ethyl or methyl acetoacetate).

  • Reagents : N-Bromosuccinimide (NBS), thiourea derivatives.

  • Conditions :

    • Bromination : Acetoacetate reacts with NBS in solvents like tetrahydrofuran (THF) or water.

    • Cyclization : Brominated intermediate undergoes cyclization with thiourea derivatives under thermal or acid-catalyzed conditions.

Example :
Ethyl acetoacetate reacts with NBS to form a brominated intermediate, which cyclizes with thiourea to yield ethyl 2-amino-4-methylthiazole-5-carboxylate. Subsequent hydrolysis and esterification produce the methyl ester.

Method B: Diazotization and Azide Substitution

  • Starting Material : 2-Chlorobenzo[d]thiazole or similar halogenated precursors.

  • Reagents : Sodium nitrite, sodium azide, or copper catalysts.

  • Conditions :

    • Diazotization : Chloro-thiazole is treated with nitrous acid to form a diazonium salt.

    • Azide Substitution : Diazonium salt reacts with sodium azide to introduce an azide group, followed by reduction to an amine.

Limitation : Lower yields (~50%) compared to Method A.

Optimization Strategies

ParameterMethod A (Yield)Method B (Yield)
SolventTHF/WaterTHF
Temperature80°CRoom temperature
Reaction Time1–2 hours45 minutes
PurityHighModerate

Key Insight : Method A is preferred for scalability and higher yields, while Method B offers a faster route but requires further purification.

Preparation of the Benzofuran Carbonyl Group

Benzofuran Synthesis

The 3-methyl-1-benzofuran-2-carbonyl moiety is synthesized via:

Route 1: Copper-Catalyzed Cyclization

  • Starting Material : o-Alkynylphenols.

  • Reagents : Copper bromide, sodium carbonate.

  • Conditions :

    • Cyclization : o-Alkynylphenols undergo copper-mediated cyclization to form benzofuran.

    • Methylation : Introduction of a methyl group at position 3 via electrophilic substitution.

Route 2: Friedel-Crafts Acylation

  • Starting Material : 3-Methylbenzofuran.

  • Reagents : Phosgene or methyl chloroformate.

  • Conditions :

    • Carbonylation : Acylation at the 2-position using phosgene or activated carbonyl reagents.

Example :
3-Methylbenzofuran reacts with phosgene to yield 3-methyl-1-benzofuran-2-carbonyl chloride, which is then hydrolyzed to the carboxylic acid.

Activation for Amide Coupling

The benzofuran carbonyl group is activated as an acid chloride or mixed anhydride to facilitate amide bond formation.

Activation MethodReagentsConditions
Phosgene Phosgene, DMF0°C to room temperature
Oxalyl Chloride Oxalyl chloride, DCM25°C, 2 hours

Note : Acid chlorides are highly reactive and require careful handling.

Amide Coupling Strategies

Direct Reaction with Acid Chloride

  • Reactants :

    • Amine : Methyl 4-methyl-2-amino-1,3-thiazole-5-carboxylate.

    • Acid Chloride : 3-Methyl-1-benzofuran-2-carbonyl chloride.

  • Reagents : Triethylamine (TEA) or pyridine.

  • Conditions :

    • Solvent : Dichloromethane (DCM) or THF.

    • Temperature : 0°C to room temperature.

Mechanism :
The amine attacks the electrophilic carbonyl carbon of the acid chloride, releasing HCl, which is neutralized by TEA.

Coupling Agents

For less reactive substrates, coupling agents like EDCI or DCC are employed:

Coupling AgentReagentsConditions
EDCI/HOBt EDCI, HOBt, DMF25°C, 12 hours
DCC/DMAP DCC, DMAP, DCM0°C to room temperature

Example :
Methyl 4-methyl-2-amino-1,3-thiazole-5-carboxylate reacts with 3-methyl-1-benzofuran-2-carboxylic acid in the presence of EDCI and HOBt to form the amide bond.

Reaction Optimization

Solvent and Temperature Effects

SolventTemperature RangeYield (%)Purity (%)
DCM0°C → RT70–85>90
THF25°C60–7585–90
DMF50°C55–6580–85

Optimal Conditions : DCM at 0°C with TEA for acid chloride reactions.

Steric and Electronic Considerations

  • Benzofuran Substituents : Electron-donating groups (e.g., methyl) enhance reactivity at the 2-position.

  • Thiazole Substituents : The 4-methyl group minimizes steric hindrance during coupling.

Data Tables

Table 1: Comparative Yields for Thiazole Synthesis

MethodReagentsYield (%)Purity (%)
ANBS, Thiourea, H2O/THF75–80>95
BNaNO2, NaN3, CuI5085

Table 2: Optimal Conditions for Amide Coupling

ReactantCoupling AgentSolventYield (%)
Acid Chloride + AmineTEADCM85
Carboxylic Acid + AmineEDCI/HOBtDMF70

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide)

    Bases: Triethylamine, pyridine

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Compound Name Substituents (Thiazole Positions) Ester Group Notable Features References
Methyl 4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate (Target) 4-methyl; 5-methyl ester; 2-(3-methylbenzofuranoyl)amide Methyl Benzofuranoyl group enhances aromaticity and potential bioactivity.
Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate 4-methyl; 5-ethyl ester; 2-(3-nitrobenzoyl)amide Ethyl Nitro group (electron-withdrawing) may alter reactivity or solubility.
Ethyl 4-methyl-2-({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate 4-methyl; 5-ethyl ester; 2-(tetrazolyl-sulfanyl butanoyl)amide Ethyl Tetrazolyl group introduces sulfur and nitrogen diversity for binding.
Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate 2-amino; 5-(3-fluorophenyl); 4-methyl ester Methyl Fluorophenyl substituent increases lipophilicity and metabolic stability.
Methyl 5-amino-1-benzothiophene-2-carboxylate Benzothiophene core; 5-amino; 2-methyl ester Methyl Benzothiophene offers distinct electronic properties compared to benzofuran.

Key Structural and Functional Comparisons

  • Ester Group Influence: The methyl ester in the target compound and analogs (e.g., ) may confer higher metabolic stability compared to ethyl esters (e.g., ), as smaller esters are less prone to enzymatic hydrolysis. Ethyl esters (e.g., ) could enhance solubility in nonpolar solvents due to increased hydrophobicity.
  • Substituent Effects: The 3-methylbenzofuranoyl group in the target compound provides a planar aromatic system, favoring interactions with biological targets (e.g., enzymes or receptors) through π-stacking . Fluorophenyl () and tetrazolyl-sulfanyl () substituents introduce halogen and sulfur atoms, respectively, which can modulate binding affinity and pharmacokinetic properties.
  • Synthetic Routes: The target compound likely employs amide coupling (e.g., using HOBt/EDC as in ) between 3-methylbenzofuran-2-carboxylic acid and the 2-amino-thiazole intermediate. Analogs like may utilize similar coupling methods, while involves sulfur-based nucleophilic substitutions.
  • Physical Properties :

    • Molecular weights range from ~350–430 g/mol across analogs, with the target compound likely occupying the mid-range.
    • Melting points (e.g., 189.6°C for ) suggest moderate crystallinity, though data for the target compound is unavailable in the provided evidence.

Biological Activity

Methyl 4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a benzofuran ring fused with a thiazole ring and a carboxylate ester group. Its molecular formula is C16H14N2O4SC_{16}H_{14}N_{2}O_{4}S with a molecular weight of 330.4 g/mol. The IUPAC name is methyl 4-methyl-2-{[(3-methyl-1-benzofuran-2-carbonyl)amino]-1,3-thiazole-5-carboxylate}.

PropertyValue
Molecular FormulaC16H14N2O4S
Molecular Weight330.4 g/mol
IUPAC Namemethyl 4-methyl-2-{[(3-methyl-1-benzofuran-2-carbonyl)amino]-1,3-thiazole-5-carboxylate}
InChI KeyWAQUXPJQQQNVKP-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Benzofuran Intermediate Synthesis : Cyclization of o-hydroxyacetophenones under basic conditions.
  • Thiazole Intermediate Synthesis : Hantzsch thiazole synthesis through condensation of α-haloketones with thioamides.
  • Coupling Reaction : Coupling the benzofuran and thiazole intermediates using coupling agents like EDCI in the presence of bases such as triethylamine.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity. In a study evaluating various compounds, it was found to have effective Minimum Inhibitory Concentration (MIC) values against both Gram-positive and Gram-negative bacteria.

MicroorganismMIC (µg/mL)
Staphylococcus aureus62.5
Escherichia coli125
Bacillus subtilis31.25

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : It can bind to enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Signaling Pathways : The compound may influence pathways such as MAPK/ERK, leading to altered gene expression and cellular responses.

Case Study 1: Antimicrobial Evaluation

In a recent study published in MDPI, the compound was evaluated alongside other derivatives for antimicrobial and antibiofilm activities. The results indicated that while some derivatives showed promising antimicrobial effects, this compound displayed superior activity against various strains, particularly against Staphylococcus aureus and E. coli .

Case Study 2: Toxicity Assessment

A toxicity assessment was conducted using Daphnia magna as a model organism. The compound was found to have low toxicity levels, making it a safer candidate for further development compared to other compounds with similar structures .

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